molecular formula C15H18N2O4S B2654305 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-09-1

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2654305
CAS No.: 379255-09-1
M. Wt: 322.38
InChI Key: HPLLPTUQWXUKNF-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C15H18N2O4S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-ethoxyphenyl)-3-methoxybenzene-1-sulfonamide
  • 3-amino-N-(4-methoxyphenyl)-4-ethoxybenzene-1-sulfonamide
  • 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups on the aromatic rings can affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-21-12-6-4-11(5-7-12)17-22(18,19)13-8-9-15(20-2)14(16)10-13/h4-10,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLPTUQWXUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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